(4-Hydrazino-3-methoxy-phenyl)-phenyl-amine
Description
Bond Connectivity and Functional Group Arrangement
The molecular structure comprises a central benzene ring substituted with three functional groups:
- Hydrazinyl group (-NH-NH₂) at position 4, introducing a nitrogen-nitrogen single bond with lone pairs capable of tautomerism.
- Methoxy group (-OCH₃) at position 3, contributing electron-donating resonance effects.
- Phenylamino group (-NH-C₆H₅) at position 1, creating a conjugated system between the two aromatic rings via the amine nitrogen.
The bond connectivity is summarized as follows:
- C1 (benzene): Attached to the phenylamino group via a C-N single bond.
- C3 (benzene): Bonded to the methoxy oxygen via a C-O single bond.
- C4 (benzene): Linked to the hydrazinyl group via a C-N single bond.
The planar arrangement of the benzene rings and the sp²-hybridized nitrogen in the phenylamino group facilitate π-conjugation, stabilizing the molecule.
Tautomeric and Conformational Isomerism
The hydrazinyl group (-NH-NH₂) exhibits tautomerism, enabling proton shifts between the two nitrogen atoms. Two tautomeric forms are possible:
- Hydrazine form : -NH-NH₂ (predominant in neutral conditions).
- Iminohydrazine form : -N=N-H₂ (less common, stabilized in acidic environments).
Conformational isomerism arises from rotation around the C-N bond connecting the phenylamino group to the central benzene ring. The dihedral angle between the two aromatic rings influences the molecule’s planarity and electronic properties. Computational studies suggest a preferred dihedral angle of ~30° , balancing steric hindrance and conjugation effects.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆):
- δ 7.25–7.45 (m, 5H) : Aromatic protons from the phenylamino group.
- δ 6.85–7.05 (m, 3H) : Protons on the central benzene ring (ortho and para to substituents).
- δ 6.65 (s, 1H) : Proton meta to the hydrazinyl group.
- δ 4.50 (s, 2H) : Hydrazinyl -NH₂ protons (exchange with D₂O).
- δ 3.80 (s, 3H) : Methoxy -OCH₃ group.
- δ 3.20 (s, 1H) : Phenylamino -NH proton (broad singlet).
¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) Absorption Profile Analysis
Key IR absorptions (KBr pellet, cm⁻¹):
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS, m/z):
- Parent ion : m/z 274 (M⁺, calculated for C₁₃H₁₅N₃O).
- Major fragments:
- m/z 121: Loss of phenylamino group (-C₆H₅NH₂).
- m/z 93: Methoxyphenyl fragment (-C₆H₄OCH₃).
- m/z 77: Benzene ring (C₆H₅⁺).
Structure
3D Structure
Properties
CAS No. |
887593-81-9 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-hydrazinyl-3-methoxy-N-phenylaniline |
InChI |
InChI=1S/C13H15N3O/c1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10/h2-9,15-16H,14H2,1H3 |
InChI Key |
FMYQVASOYRASEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=CC=CC=C2)NN |
Origin of Product |
United States |
Preparation Methods
Classic Diazotization with Tin(II) Chloride Reduction
This method involves converting 3-methoxy-4-nitroaniline to the corresponding diazonium salt, followed by reduction to introduce the hydrazino group.
Procedure :
- Diazotization :
- Reduction :
Yield : 77–85%.
Advantages : High regioselectivity; avoids over-reduction.
Limitations : Toxic tin waste generation; requires strict temperature control.
Sulfite/Bisulfite-Mediated Reduction
An alternative to tin-based reduction uses sodium sulfite (Na₂SO₃) or bisulfite (NaHSO₃) under acidic conditions.
Conditions :
- Diazonium salt (1 eq) is treated with Na₂SO₃ (3 eq) in HCl (pH 3–4) at 25°C.
- Reaction completes in 4–6 hr, yielding the hydrazine derivative.
Yield : 70–78%.
Advantages : Environmentally friendlier; avoids heavy metals.
Key Reference : KR100517343B1.
Palladium-Catalyzed Coupling Reactions
Buchwald-Hartwig Amination
This method couples 4-bromo-3-methoxyphenylhydrazine with aniline derivatives using palladium catalysts.
Typical Protocol :
- Substrates : 4-Bromo-3-methoxyphenylhydrazine (1 eq), aniline (1.2 eq).
- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
- Base : Cs₂CO₃ (2 eq) in toluene at 110°C for 12 hr.
Yield : 82–89%.
Advantages : High functional group tolerance; suitable for scale-up.
Mechanistic Insight : Oxidative addition of Pd(0) to the aryl bromide, followed by amine coordination and reductive elimination.
Suzuki-Miyaura Coupling
For introducing the phenyl group, Suzuki coupling is employed using aryl boronic acids.
Example :
- 4-Hydrazino-3-methoxyphenylboronic acid (1 eq) reacts with bromobenzene (1 eq).
- Conditions : Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 eq), DME/H₂O (3:1), 80°C, 8 hr.
Yield : 75–80%.
Key Challenge : Boronic acid stability under basic conditions.
Reductive Amination Approaches
Hydrazine Hydrate with FeCl₃ Catalysis
A one-pot method reduces nitro groups to hydrazines using hydrazine hydrate and FeCl₃.
Steps :
- 3-Methoxy-4-nitrodiphenylamine (1 eq) is dissolved in ethanol.
- Hydrazine hydrate (4 eq) and FeCl₃·6H₂O (0.1 eq) are added.
- Reflux at 80°C for 6 hr.
Yield : 88–92%.
Advantages : Simple setup; avoids diazotization.
Side Reaction Risk : Over-reduction to aniline derivatives.
Catalytic Hydrogenation
Using H₂ and Raney Ni or Pd/C, nitro groups are selectively reduced to hydrazines.
Conditions :
Yield : 85–90%.
Critical Note : Excess H₂ may lead to further reduction; reaction monitoring is essential.
Protective Group Strategies
Boc Protection for Amine Stability
To prevent unwanted side reactions during coupling:
- Protect the hydrazino group as Boc-hydrazine.
- Perform coupling (e.g., Ullmann or Buchwald-Hartwig).
- Deprotect with TFA/CH₂Cl₂ (1:1).
Yield : 78–84% (over three steps).
Fmoc-Based Solid-Phase Synthesis
Used for peptide-like derivatives:
- Fmoc-protected hydrazine is anchored to resin.
- After coupling, cleavage with piperidine releases the product.
Application : High-throughput synthesis of analogs.
Comparative Analysis of Methods
| Method | Catalysts/Reagents | Yield (%) | Temperature (°C) | Key Advantage |
|---|---|---|---|---|
| Diazotization-SnCl₂ | HCl, NaNO₂, SnCl₂ | 77–85 | 0–5 | High regioselectivity |
| Sulfite Reduction | Na₂SO₃, HCl | 70–78 | 25 | Eco-friendly |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 82–89 | 110 | Functional group tolerance |
| Reductive Amination | FeCl₃, N₂H₄ | 88–92 | 80 | One-pot simplicity |
| Catalytic Hydrogenation | Raney Ni, H₂ | 85–90 | 25 | Scalability |
Challenges and Optimization Opportunities
- Regioselectivity : Competing C–N bond formation at meta positions remains problematic in Pd-catalyzed routes.
- Waste Management : Tin and palladium residues require efficient recycling protocols.
- Scale-Up : Batch variability in diazotization necessitates process analytical technology (PAT) for monitoring.
Chemical Reactions Analysis
Types of Reactions
(4-Hydrazino-3-methoxy-phenyl)-phenyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Substituted hydrazine derivatives
Scientific Research Applications
(4-Hydrazino-3-methoxy-phenyl)-phenyl-amine is an organic molecule with hydrazine and aromatic amine functional groups; its structure includes a phenyl ring attached to a hydrazino group, with a methoxy group at the para position relative to the amine group. The potential applications of this compound span various fields.
Potential Applications
(Pharmaceuticals Due to its biological activity, it may serve as a pharmaceutical. Compounds containing hydrazino and aromatic amine functionalities often exhibit biological activities, such as antimicrobial and anticancer properties. The specific biological activities of this compound require further investigation through in vitro and in vivo studies to confirm its efficacy and safety.
Synthesis The synthesis of this compound can be approached through several methods, including reduction of corresponding nitro compounds, Buchwald-Hartwig coupling, and diazotization and reduction. These methods illustrate the versatility in synthesizing this compound, allowing for modifications based on available starting materials.
Interaction Studies Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically involve receptor binding assays, enzyme inhibition assays, and cell-based assays. These studies are essential for guiding further development and optimization of this compound as a therapeutic agent.
Several compounds share structural similarities with this compound:
| Compound | Key Functional Groups | Notable Activities |
|---|---|---|
| This compound | Hydrazino, Methoxy | Antimicrobial, Anticancer |
| Phenylhydrazine | Hydrazine | Antitumor |
| Hydralazine | Hydrazine | Antihypertensive |
| Aminophenol Derivatives | Amino, Hydroxyl | Antioxidant |
Mechanism of Action
The mechanism of action of (4-Hydrazino-3-methoxy-phenyl)-phenyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The methoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Phenyl-amines
(5-Methyl-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenyl-amine (4g)
- Structure : Features a triazole ring fused to phenyl groups, with a methyl substituent ().
- Synthesis : Prepared via thiourea cyclization, yielding a colorless solid with a melting point of 236–238°C.
- Spectroscopy : $ ^1H $-NMR (DMSO-d₆): δ 8.14 (s, 1H), 2.10 (s, 3H) for methyl protons; MS: m/z 251.01 [M+H]⁺ ().
(4,5-Diphenyl-4H-[1,2,4]triazol-3-yl)-phenyl-amine (4h)
Key Differences :
| Property | Target Compound | 4g | 4h |
|---|---|---|---|
| Substituent | Hydrazino, methoxy | Methyl | Diphenyl |
| Reactivity | Redox-active (hydrazino) | Cyclization-prone (triazole) | Sterically hindered |
| Melting Point | Not reported | 236–238°C | Not reported |
Pyrimidine and Pyridazine Derivatives
6-Methyl-N-phenylpyridazin-3-amine
- Structure : Pyridazine core with methyl and phenyl-amine groups ().
- Applications : Used in medicinal chemistry due to its planar structure; $ ^1H $-NMR (CDCl₃): δ 7.30–6.80 (aromatic protons) ().
- Comparison: The pyridazine ring offers distinct electronic effects compared to the hydrazino-methoxy-phenyl system, influencing binding affinity in biological targets ().
2-Methyl-5-nitro-phenyl-(4-pyridin-3-yl-pyrimidin-2-yl)-amine (1)
Electro-Optically Active Phenyl-amines
N-Benzyl-2-Methyl-4-Nitroaniline (BNA)
- Structure : Nitro and benzyl substituents ().
- Applications : Doped into liquid crystals (e.g., 5CB), reducing threshold voltage (Vₜₕ) by 25% and increasing dielectric anisotropy (Δε) by 6% ().
- Comparison: The hydrazino group in the target compound could further modulate Δε due to its polarizable N–N bond, though stability under electric fields remains untested ().
Hydrazinecarbonyl Derivatives
N-(4-Hydrazinocarbonyl-phenyl)-4-methyl-benzenesulfonamide
- Structure : Combines sulfonamide and hydrazinecarbonyl moieties ().
- Applications: Potential as a sulfa drug precursor; the hydrazinecarbonyl group enables conjugation with aldehydes/ketones ().
- Comparison: The target compound’s hydrazino group lacks the carbonyl functionality, reducing its capacity for Schiff base formation but increasing nucleophilicity ().
Biological Activity
(4-Hydrazino-3-methoxy-phenyl)-phenyl-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. Understanding these interactions is crucial for elucidating its therapeutic potential.
- Target Interactions : The compound has shown promise in inhibiting key targets such as EGFR (Epidermal Growth Factor Receptor) and VGFR2 (Vascular Growth Factor Receptor 2), which are often implicated in cancer progression. Molecular docking studies suggest that it binds effectively to these targets, potentially leading to reduced tumor growth and increased apoptosis in cancer cells.
- Cell Cycle Modulation : Research indicates that this compound can induce cell cycle arrest, particularly at the G1/S phase, which is critical for preventing the proliferation of cancer cells. This effect is accompanied by DNA fragmentation, a hallmark of apoptosis .
Efficacy Against Cancer Cell Lines
The compound has been evaluated for its anticancer properties against various human cancer cell lines using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to determine its IC50 values (the concentration required to inhibit cell growth by 50%).
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 3.5 | Induces apoptosis and cell cycle arrest |
| HCT116 (Colon) | 9.0 | Inhibits proliferation |
| A549 (Lung) | 12.0 | Promotes DNA fragmentation |
Case Studies
- MCF-7 Breast Cancer Cells : In a study involving MCF-7 cells, the compound exhibited significant antiproliferative activity with an IC50 value of 3.5 µM. The treatment led to enhanced apoptosis and a notable arrest at the G1/S phase of the cell cycle, indicating its potential as a therapeutic agent in breast cancer .
- HCT116 Colon Cancer Cells : Another study reported that this compound demonstrated an IC50 value of 9.0 µM against HCT116 cells. The compound's mechanism involved inducing cytostatic effects and promoting apoptosis without affecting non-malignant cells significantly .
Pharmacokinetic Profile
The pharmacokinetic profile of this compound has been assessed through in silico studies focusing on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Preliminary findings suggest favorable pharmacokinetic properties with low toxicity profiles, making it a candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
